
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a fluorophenyl group, which is known for its influence on the electronic properties of molecules, a sulfonyl group that can affect solubility and reactivity, an indole moiety, which is a common structure in pharmaceuticals, and a piperidinyl substituent, which is often seen in compounds with biological activity.
Synthesis Analysis
While the specific synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, the synthesis of related sulfonate reagents for analytical derivatization in liquid chromatography has been reported . These methods often involve multiple steps, including the formation of sulfonate esters and the introduction of fluorophores and tertiary amino functions. Such synthetic routes could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using techniques such as FT-IR, NBO, and HOMO-LUMO analysis . These studies can provide insights into the stability of the molecule, charge delocalization, and the electronic properties that govern reactivity. For example, the negative charge distribution over the carbonyl group and the positive regions over the remaining groups can be indicative of the molecule's reactive sites .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of the fluorophenyl and sulfonyl groups. The fluorine atom can enhance the electrophilic nature of adjacent carbon atoms, making them more reactive towards nucleophilic attack. The sulfonyl group can also play a role in chemical reactions, particularly in the context of derivatization reactions used in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be characterized by its solubility, stability, and reactivity. The presence of the sulfonyl group could increase solubility in polar solvents, while the fluorophenyl group could affect the compound's electronic properties and thus its reactivity. The piperidinyl group could confer a basic character to the molecule, potentially affecting its interaction with acids and bases. The molecular docking studies of similar compounds suggest that specific functional groups are crucial for binding to biological targets, indicating potential biological activity .
Relevant Case Studies
Although no direct case studies on 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone are provided, related research on compounds with similar structural features has shown potential applications in nonlinear optics and as anti-neoplastic agents due to their inhibitory activity against certain enzymes . Additionally, the synthesis and application of similar sulfonate reagents in liquid chromatography highlight the utility of such compounds in analytical chemistry . The enantioselective synthesis of sulfamidate-fused piperidin-4-ones demonstrates the potential for creating compounds with high stereochemical control, which is crucial for pharmaceutical applications .
Scientific Research Applications
Enantioselective Synthesis and Applications
A study by Liu et al. (2013) detailed the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines and acyclic enones or ynones, leading to sulfamidate-fused 2,6-disubstituted piperidin-4-ones. This method provides a concise route to valuable compounds with high diastereo- and enantioselectivity, indicating potential applications in the synthesis of complex molecules and drug intermediates (Liu et al., 2013).
Protection Group Strategy in Carbohydrate Chemistry
Spjut et al. (2010) developed the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in carbohydrate chemistry. This group was synthesized and evaluated, showing high yields and stability under various conditions, making it a valuable tool in the synthesis and modification of carbohydrates (Spjut et al., 2010).
Anticancer Activity of Sulfone Derivatives
Research by Bashandy et al. (2011) focused on the synthesis of novel sulfones with biologically active moieties, including hydrazides and chromenes, starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds exhibited in vitro anticancer activity against the MCF7 breast cancer cell line, suggesting their potential as therapeutic agents (Bashandy et al., 2011).
Analytical Derivatization in Liquid Chromatography
Wu et al. (1997) introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, which includes a fluorophore for sensitive detection. This reagent provides a method for the efficient analysis of analytes, demonstrating the applicability of fluorophenylsulfonyl compounds in analytical chemistry (Wu et al., 1997).
properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c22-16-8-10-17(11-9-16)28(26,27)20-14-24(19-7-3-2-6-18(19)20)15-21(25)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERDFLCWPCOTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

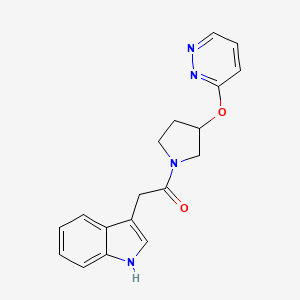

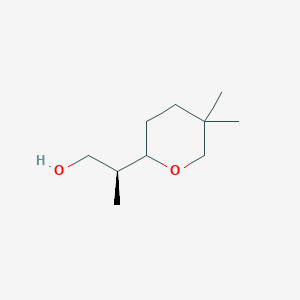
![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)
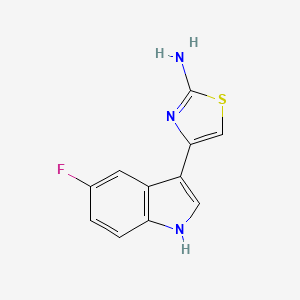
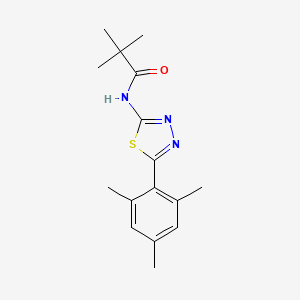
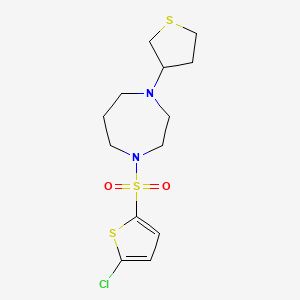
![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)
![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)
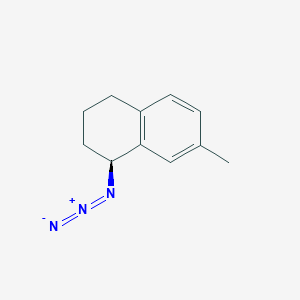
![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)
![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)

